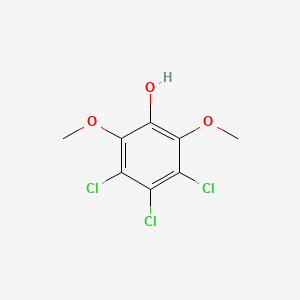

3,4,5-Trichlorosyringol

Descripción

Significance of Chlorinated Syringols within Environmental Chemistry Research

Chlorinated syringols, a subgroup of chlorinated phenolics, are of significant interest in environmental chemistry primarily due to their origins as byproducts of industrial processes, particularly the chlorine bleaching of wood pulp. The formation of these compounds is linked to the reaction of chlorine-based bleaching agents with residual lignin (B12514952) in the pulp. Lignin, a complex polymer in wood, is composed of various subunits, including syringyl and guaiacyl units. The chlorination of syringyl lignin units leads to the formation of chlorinated syringols, such as 3,4,5-trichlorosyringol.

The presence of these compounds in the environment, especially in aquatic systems receiving effluent from pulp and paper mills, serves as a chemical marker for this type of industrial pollution. researchgate.net Historically, the use of elemental chlorine (Cl₂) in the bleaching process resulted in the formation of a wide range of chlorinated organic compounds, including dioxins, furans, and various chlorinated phenols. storaenso.com Although the industry has largely transitioned to elemental chlorine-free (ECF) bleaching, which utilizes chlorine dioxide, the potential for the formation of chlorinated organic compounds remains.

The significance of studying these compounds lies in their persistence, potential for bioaccumulation, and the broader ecological impact of the complex mixture of chlorinated organics released from industrial activities. They are part of a larger class of chloro-organic compounds which are often resistant to natural degradation processes. nih.gov

Historical Trajectories and Milestones in this compound Research

Research into chlorinated organic compounds from pulp mill effluents gained significant momentum in the latter half of the 20th century as analytical methods became more sophisticated and environmental awareness grew.

Late 19th and Early 20th Century: The groundwork was laid with the discovery of chlorine in 1774 and the subsequent development of chlorine-based bleaching powders and solutions for various industries. nih.gov The use of chlorination for water disinfection began around the turn of the 20th century, marking the start of large-scale introduction of chlorine into water systems. nih.gov

Mid-20th Century: The pulp and paper industry widely adopted elemental chlorine bleaching to achieve high brightness in paper products. This led to the discharge of large volumes of chlorinated organic compounds into the environment.

1970s and 1980s: Advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), enabled the identification of specific chlorinated compounds in pulp mill effluents. This period saw the initial identification of numerous chlorinated phenols, guaiacols, and syringols, including this compound, in environmental samples. These findings raised concerns about the environmental fate and effects of these substances.

1990s to Present: In response to regulatory pressure and environmental concerns, the pulp and paper industry began a significant shift away from elemental chlorine bleaching to ECF and totally chlorine-free (TCF) methods. storaenso.com Research during this period focused on comparing the types and quantities of chlorinated compounds generated by these different bleaching processes. Studies have shown that ECF bleaching substantially reduces the formation of dioxins and furans. storaenso.com Concurrently, research has continued to investigate the environmental persistence, degradation pathways, and potential for long-range transport of the various chlorinated phenolics that are still formed.

Articulation of Contemporary Research Gaps and Objectives Pertaining to this compound

Despite decades of research, specific knowledge gaps regarding this compound and related compounds persist. A primary objective of current research is to fully understand the long-term environmental fate of these substances. Key research questions include:

Biodegradation Pathways: While it is known that microorganisms can degrade some chlorinated phenols, the specific pathways, rates, and influencing environmental factors for the complete mineralization of this compound are not fully elucidated. researchgate.net The aerobic degradation of highly chlorinated compounds can be limited by factors such as redox stress on the metabolizing organisms. nih.gov

Bioaccumulation and Trophic Transfer: There is a need for more comprehensive studies on the potential for this compound to bioaccumulate in organisms and biomagnify through aquatic food webs. Understanding its partitioning behavior in sediment, water, and biota is crucial for a complete ecological risk assessment.

Analytical Challenges: Developing more sensitive and efficient analytical methods for the routine monitoring of this compound and its degradation products in complex environmental matrices remains an important objective.

Combined Effects: Effluents contain a complex mixture of chlorinated and non-chlorinated compounds. A significant research gap is the understanding of the synergistic or antagonistic effects of this compound in combination with other co-contaminants present in the environment.

The table below summarizes key research milestones and current objectives.

| Research Area | Historical Milestones | Contemporary Research Gaps & Objectives |

| Formation | Identification as a byproduct of elemental chlorine bleaching of hardwood pulp. | Quantifying formation rates from modern ECF and TCF bleaching sequences. |

| Analysis | Development of GC-MS methods for detection in environmental samples. | Improving detection limits and efficiency for complex matrices. |

| Environmental Fate | Recognition as a persistent organic pollutant in aquatic environments. | Elucidating specific aerobic and anaerobic biodegradation pathways and rates. nih.govresearchgate.net |

| Ecotoxicology | Initial studies on general toxicity of chlorinated phenols. | Assessing bioaccumulation potential, trophic transfer, and sublethal effects. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-trichloro-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCSBXFJFLSDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074246 | |

| Record name | Trichlorosyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-26-6 | |

| Record name | 3,4,5-Trichloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorosyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Industrial Genesis of 3,4,5 Trichlorosyringol

Mechanistic Investigations of Chlorination during Lignin (B12514952) Degradation Processes

The industrial production of 3,4,5-trichlorosyringol is intrinsically linked to the chemical processing of wood pulp, particularly during the bleaching stages. The complex structure of lignin, a primary component of wood, provides the foundational precursor for the formation of this compound.

Role of Chlorine-Based Bleaching in Pulp and Paper Industry Effluents

The use of chlorine-based bleaching agents in the pulp and paper industry is a primary contributor to the formation of chlorinated organic compounds, including this compound. While modern practices have shifted towards elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching to mitigate the formation of these byproducts, the historical and, in some cases, continued use of chlorine and its derivatives remains a significant source.

During the chlorination stage of pulp bleaching, residual lignin in the pulp is chemically degraded to enhance brightness. This process involves electrophilic substitution and oxidation reactions where chlorine atoms are incorporated into the aromatic rings of the lignin polymer. Effluents from these bleaching stages, particularly the caustic extraction (E) stage, have been found to contain a variety of chlorinated phenolic compounds, including trichlorosyringol canada.ca.

The reaction of syringol, a key component of hardwood lignin, with chlorine dioxide has been studied, revealing the formation of various chlorinated products. While this compound is not always the primary product, its presence in bleach plant effluents confirms that the conditions within the industrial bleaching process are conducive to its formation canada.ca. The specific reaction mechanisms are complex and depend on a variety of factors within the bleaching process.

Identification of Precursors and Optimization of Reaction Conditions in Industrial Systems

The primary precursor for the formation of this compound in industrial settings is the syringyl (S) unit within the lignin polymer. Lignin is composed of three main phenylpropane units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). The relative abundance of these units varies depending on the wood source, with hardwoods having a higher proportion of S-lignin.

The formation of this compound is influenced by several key reaction conditions during the bleaching process. These factors can be optimized to either promote or minimize its formation.

| Parameter | Influence on this compound Formation |

| Type of Bleaching Agent | The use of elemental chlorine (Cl₂) versus chlorine dioxide (ClO₂) can significantly impact the types and quantities of chlorinated organic compounds formed. While ClO₂ is considered more environmentally friendly, it can still participate in chlorination reactions. |

| pH | The pH of the bleaching and extraction stages plays a crucial role in the reaction pathways. Adjusting the pH can alter the reactivity of both the bleaching agents and the lignin substrate. |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, which can influence the extent of chlorination and the formation of various byproducts. |

| Reaction Time | The duration of the bleaching stages affects the degree of lignin degradation and the opportunity for chlorination reactions to occur. |

| Lignin Composition | The higher the syringyl content of the pulp, the greater the potential for the formation of chlorinated syringol derivatives. |

This table summarizes key industrial process parameters that can be adjusted to control the formation of this compound.

Environmental Formation Pathways of this compound

Beyond industrial discharges, this compound can also be formed through natural processes occurring in the environment. These pathways involve both abiotic and biotic mechanisms.

Natural Chlorination Processes in Aquatic Ecosystems

Natural chlorination processes in aquatic environments can contribute to the formation of a variety of organochlorine compounds. While direct evidence for the widespread natural formation of this compound is limited, the fundamental chemical reactions are plausible under certain environmental conditions. These processes typically involve the reaction of naturally occurring organic matter, such as humic and fulvic acids derived from decaying plant material, with inorganic chlorides in the presence of naturally occurring oxidizing agents.

Biogenic Halogenation of Syringol Derivatives by Microorganisms

A significant environmental pathway for the formation of this compound involves the metabolic activities of microorganisms. Certain bacteria have demonstrated the ability to synthesize this compound through the transformation of other chlorinated precursors.

Research has shown that bacterial strains isolated from pulp and paper mill secondary sludge can produce this compound from 3,4,5-trichloroguaiacol (B1221916) researchgate.net. This indicates that microbial communities in contaminated environments can actively participate in the formation of this specific chlorinated syringol.

The enzymatic machinery responsible for these transformations often involves halogenating enzymes, such as chloroperoxidases. These enzymes are capable of catalyzing the incorporation of chlorine atoms onto various organic substrates, including phenolic compounds like syringol derivatives. The presence of these enzymes in various microorganisms suggests a broader potential for the biogenic formation of chlorinated syringols in diverse ecosystems.

| Precursor Compound | Microbial Transformation | Resulting Compound |

| 3,4,5-Trichloroguaiacol | Bacterial action | This compound |

| Syringol Derivatives | Enzymatic Halogenation (e.g., by chloroperoxidases) | Chlorinated Syringol Compounds |

This table illustrates known and potential microbial pathways for the formation of this compound and related compounds.

Environmental Occurrence and Distribution of 3,4,5 Trichlorosyringol

Delineation of Occurrence in Aquatic Compartments

The aquatic environment is a primary recipient of 3,4,5-trichlorosyringol. Its detection in water systems is a key indicator of industrial effluent contamination.

This compound has been detected in freshwater systems that receive discharges from pulp mills. publications.gc.ca Studies in Eastern Canadian rivers and lakes have shown that effluents containing such compounds may be found in measurable concentrations over extensive areas. publications.gc.ca In the Fraser River Basin in British Columbia, this compound was listed as a chemical of potential concern, with studies indicating that its presence in water at certain locations could be traced to upstream industrial sources, such as abandoned sawmill sites. publications.gc.cawatershedwatch.ca

Research conducted by the U.S. Geological Survey on the Columbia River provides specific quantification data. In this study, the presence of this compound was analyzed in water samples, though it was below the detection limit.

Table 1: Detection of this compound in Columbia River Water Data sourced from a 1992 study.

| Analyte | Detection Limit (µg/L) |

| This compound | <0.4 |

| Source: U.S. Geological Survey usgs.gov |

The occurrence of this compound extends to marine environments, particularly in coastal waters and estuaries that receive effluent from industrial outfalls. publications.gc.ca Effluent plumes can remain in the marine water column, traveling significant distances from the point of discharge. publications.gc.ca This indicates that the compound can be dispersed over wide areas in coastal marine ecosystems, not just in the immediate vicinity of the discharge pipe.

Due to its chemical nature, this compound can bind to organic matter and particulate matter in the water column. canada.capsu.edu Chlorinated organic compounds are known to associate with sediments and suspended particulate matter, which can then settle and accumulate at the bottom of water bodies. canada.ca This process makes sediments a significant sink for such contaminants. publications.gc.ca

The particle size distribution of suspended sediment, which is often dominated by silt and clay, influences the transport and deposition of these compounds. publications.gc.ca Organochlorines have been found in benthic invertebrates that live and feed on these contaminated sediments, indicating a pathway for entry into the aquatic food web. canada.ca

A U.S. Geological Survey report on the Columbia River analyzed for this compound in suspended sediments, providing insight into its partitioning in the water column.

Table 2: Detection of this compound in Columbia River Suspended Sediment Data reflects analysis of extractable organic halides.

| Analyte | Detection Limit (mg/kg) |

| Extractable Organic Halide* | <10 |

| While not a direct measure of this compound, this parameter includes a range of chlorinated compounds, and specific analysis for this compound in water was below 0.4 µg/L. usgs.gov | |

| Source: U.S. Geological Survey usgs.gov |

Quantification and Spatial Distribution in Terrestrial Matrices

The terrestrial distribution of this compound is less documented than its aquatic occurrence but is a critical area of study concerning its persistence and potential ecological impact.

This compound can be introduced to soil environments through various means, including the application of contaminated sludge or irrigation with contaminated water. Studies on related chlorinated aromatic compounds show that their fate in soil is complex. Some microbial processes can lead to the formation of this compound from other precursors, and it has been noted for its resistance to further degradation by certain species. epa.gov

The persistence of such compounds in soil is influenced by a process known as "aging," where the contaminant becomes more strongly adsorbed to the soil matrix over time. researchgate.net This diffusion into hydrophobic areas of the soil can reduce the bioavailability of the compound to microorganisms, thereby slowing down its rate of removal and degradation. researchgate.net

The interaction of this compound with terrestrial plants is an area of active research, particularly within the context of phytoremediation. The compound is known to be lipophilic, a property that influences its potential for biological uptake. researchgate.net Research suggests that some plants and their associated rhizosphere microorganisms may play a role in the degradation of persistent organic pollutants. researchgate.net The plant rhizosphere can stimulate the activity of enzymes that contribute to the dissipation of contaminants in the soil. researchgate.net However, the specific mechanisms and efficiency of uptake and translocation of this compound within terrestrial flora require more detailed investigation.

Environmental Fate and Transformation of 3,4,5 Trichlorosyringol

Photolytic Degradation Pathways and Kinetics

The degradation of 3,4,5-trichlorosyringol upon exposure to sunlight is a critical transformation pathway in aquatic environments. This process can occur through direct absorption of light energy or via indirect reactions with photochemically produced reactive species.

In natural waters, indirect photoreactions often play a more significant role in the degradation of organic pollutants than direct photolysis. These reactions are mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated from the photo-excitation of dissolved organic matter (DOM), like humic and fulvic acids. nih.gov

Phenols as a chemical class are known to be susceptible to photooxidation by reacting with peroxy and hydroxyl radicals in sunlit natural waters. nih.gov The half-life for the reaction of phenol (B47542) with hydroxyl radicals is approximately 100 hours of sunlight. nih.gov While the halogen substitutions on the trichlorophenol ring are expected to slow down this reaction rate compared to phenol, it is still considered an important environmental degradation pathway. nih.gov Humic substances have been shown to enhance the photolysis rate of 2,4,5-T, with 2,4,5-trichlorophenol (B144370) being a major product of these humic-induced photoreactions. epa.gov It is plausible that this compound undergoes similar indirect photoreactions, leading to its transformation in the environment.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial activity is a key factor in the ultimate fate of this compound in soil and sediment. Both aerobic and anaerobic microorganisms can contribute to its breakdown, although the specific pathways and organisms involved are still an area of active research.

Under aerobic conditions, microorganisms can utilize this compound as a source of carbon and energy, leading to its degradation. While specific studies on this compound are scarce, research on the closely related 2,4,5-trichlorophenol (2,4,5-TCP) provides valuable insights. The white rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize 2,4,5-TCP. nih.gov The degradation pathway involves cycles of peroxidase-catalyzed oxidative dechlorination followed by quinone reduction. nih.gov The initial step is the oxidation of 2,4,5-TCP to 2,5-dichloro-1,4-benzoquinone. nih.gov This is then reduced to 2,5-dichloro-1,4-hydroquinone, which is further oxidized to 5-chloro-4-hydroxy-1,2-benzoquinone. nih.gov Subsequent reduction and another cycle of oxidative dechlorination and reduction lead to the formation of 1,2,4,5-tetrahydroxybenzene, which is then presumed to undergo ring cleavage. nih.gov

Studies on mixed bacterial cultures have determined the aerobic biodegradation half-life of 3,4,5-trichlorophenol (B165643) to be 9 days, with a lag time of about 2 days. nih.gov However, 2,4,5-trichlorophenol has been found to be highly resistant to biodegradation at concentrations above 40 µM and inhibits respiration in aerobic mixed microbial communities. nih.govelsevierpure.com

Table 1: Aerobic Biodegradation of Trichlorophenol Isomers

| Compound | Condition | Half-life | Notes |

|---|---|---|---|

| 3,4,5-Trichlorophenol | Mixed bacterial culture | 9 days | Lag time of ~2 days. nih.gov |

| 2,4,5-Trichlorophenol | Aerobic mixed microbial communities | Highly resistant > 40 µM | Inhibits respiration. nih.govelsevierpure.com |

In the absence of oxygen, anaerobic microorganisms can transform this compound, primarily through reductive dechlorination. In this process, chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms.

A methanogenic enrichment culture derived from sewage sludge has been shown to dechlorinate 3,4,5-trichlorophenol (3,4,5-TCP) to 3,4-dichlorophenol (B42033) and subsequently to 3-chlorophenol (B135607) at initial concentrations of 40 µM or less. nih.gov The biodegradation rate constant for 3,4,5-TCP in anaerobic estuarine sediment was found to be 0.032 days⁻¹, corresponding to a half-life of about 22 days. nih.gov

Similarly, a pentachlorophenol-acclimated methanogenic consortium was capable of degrading 2,3,4,5-tetrachlorophenol (B165442) to 3,4,5-trichlorophenol, which was then further dechlorinated to 3,4-dichlorophenol and 3,5-dichlorophenol. nih.gov

Table 2: Anaerobic Reductive Dechlorination of 3,4,5-Trichlorophenol

| Initial Compound | Microbial Culture | Metabolites | Reference |

|---|---|---|---|

| 3,4,5-Trichlorophenol | Methanogenic enrichment culture | 3,4-Dichlorophenol, 3-Chlorophenol | nih.gov |

| 3,4,5-Trichlorophenol | Anaerobic estuarine sediment | - | nih.gov |

| 2,3,4,5-Tetrachlorophenol | Pentachlorophenol-acclimated methanogenic consortium | 3,4,5-Trichlorophenol, 3,4-Dichlorophenol, 3,5-Dichlorophenol | nih.gov |

While specific microbial consortia responsible for the degradation of this compound have not been explicitly identified, research on the degradation of other chlorinated phenols points to the involvement of diverse microbial communities. frontiersin.orgfrontiersin.org These consortia often exhibit metabolic cooperation, where different species carry out different steps in the degradation pathway. frontiersin.org

For instance, the anaerobic degradation of trichlorophenols has been attributed to spore-forming anaerobes. nih.gov The most extensive dechlorination was observed in the presence of complex carbon sources like yeast extract, peptone, and Casamino Acids. nih.gov In aerobic settings, various bacteria, including species of Pseudomonas and the fungus Phanerochaete chrysosporium, have been implicated in the degradation of chlorinated phenols. nih.govnih.gov The development of microbial consortia through enrichment techniques has been shown to be a promising strategy for enhancing the biodegradation of recalcitrant compounds. frontiersin.orgmdpi.com Further research is needed to isolate and characterize the specific microbial players involved in the transformation of this compound in various environmental compartments.

Abiotic Chemical Transformation in Environmental Matrices

Abiotic transformation processes, such as hydrolysis, can contribute to the degradation of this compound in the environment. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis for chlorinated aromatic compounds is often dependent on pH and temperature. nih.govresearchgate.net For chlorobenzene, hydrolysis to phenol requires high temperatures and pressures, indicating that the carbon-chlorine bond on an aromatic ring is generally stable. youtube.com However, the presence of hydroxyl and methoxy (B1213986) groups on the syringol ring may influence the reactivity of the molecule.

Sorption is a key process that affects the fate and transport of organic compounds in the environment by partitioning them between the aqueous phase and solid matrices like soil and sediment. The sorption of chlorinated phenols is influenced by the properties of the compound (e.g., hydrophobicity) and the characteristics of the sorbent (e.g., organic matter content, mineral composition, and pH).

The sorption of chlorophenols generally increases with the hydrophobicity of the molecule, which is often related to the number of chlorine atoms. nih.gov The sorption intensity of ionized chlorophenols has been shown to increase linearly with the organic matter content of the sorbent and decrease with increasing pH. nih.gov At higher pH values, these compounds are more ionized, leading to increased water solubility and electrostatic repulsion from negatively charged soil surfaces, thus reducing sorption. nih.govpolito.it

For 3,4,5-trichlorophenol, a structurally similar compound, a Koc value of 2,900 has been measured in marine sediment, indicating low mobility in soil for the neutral species. nih.gov However, the mobility of the anionic form is expected to be higher. nih.gov Sorption can occur on both the organic and mineral fractions of the soil. srce.hr While organic matter is often the primary sorbent for hydrophobic compounds, mineral surfaces can also play a significant role, especially in soils with low organic content. nih.gov The interaction with mineral surfaces can involve mechanisms such as outer- and inner-sphere complexation. nih.govresearchgate.net

Table 1: Factors Influencing Sorption of Chlorinated Phenols

| Factor | Influence on Sorption | Rationale |

| Soil Organic Matter | Increases | Hydrophobic partitioning of the non-ionized form into the organic matrix. nih.govnih.gov |

| pH | Decreases with increasing pH | Increased ionization of the phenolic group leads to higher water solubility and electrostatic repulsion from negatively charged soil particles. nih.govpolito.it |

| Clay Content | Can increase | Provides surface area for sorption, although organic matter is often dominant. nih.gov |

| Cation Exchange Capacity | Can influence | Affects surface charge and interactions with the ionized form of the compound. nih.gov |

| Ionic Strength | Can influence | Affects the electrical double layer at the sorbent surface and can influence electrostatic interactions. nih.gov |

Volatilization Rates and Air-Water Exchange Dynamics

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For 3,4,5-trichlorophenol, the estimated Henry's Law constant is 2.3 x 10⁻⁷ atm-m³/mol, which suggests that volatilization from water surfaces is expected to be a slow process. nih.gov Based on this value, the estimated volatilization half-lives for 3,4,5-trichlorophenol from a model river and a model lake are 127 and 927 days, respectively. nih.gov

Given the structural similarity, the volatilization behavior of this compound is expected to be comparable to that of 3,4,5-trichlorophenol. The presence of the two methoxy groups in this compound might slightly alter its vapor pressure and water solubility, but significant volatilization from moist soil or water surfaces is not anticipated to be a primary fate process. Volatilization from dry soil surfaces is also not expected to be significant given the low vapor pressure of related compounds. nih.gov

Analytical Methodologies for 3,4,5 Trichlorosyringol Quantification and Speciation

Advanced Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate 3,4,5-trichlorosyringol from complex environmental matrices such as water, soil, and biological tissues, and to remove interfering substances that could compromise analytical accuracy.

Optimized Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of chlorinated phenolics, including this compound, from aqueous samples. researchgate.net The method involves passing the sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent. Octadecyl (C18) bonded silica (B1680970) is a common sorbent for this purpose. nih.govpjoes.com Studies have shown that SPE with C18 cartridges can yield higher recoveries for many chlorinated phenolic compounds compared to traditional liquid-liquid extraction. researchgate.net For instance, in the analysis of drinking water, chlorophenols and their derivatives were adsorbed on octadecyl (C18) layers in a Baker-Separex system and eluted with methylene (B1212753) chloride. pjoes.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting organic compounds from aqueous solutions. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. While effective, LLE can be time-consuming and require large volumes of organic solvents. uw.edu.pl For the analysis of chlorophenolics, a common procedure involves adjusting the sample pH, followed by extraction with a suitable solvent like hexane. thermofisher.com

Selective Clean-up Procedures for Matrix Interference Elimination

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. For chlorinated phenolics, derivatization is a key clean-up and analytical enhancement step. Acetylation, which involves reacting the phenolic hydroxyl group with acetic anhydride, is a common derivatization technique. pjoes.comthermofisher.com This process converts the polar phenolic compounds into their less polar acetate (B1210297) esters, which are more volatile and have better chromatographic properties for Gas Chromatography (GC) analysis. pjoes.com In some methods, this derivatization is performed in situ within the sample matrix before extraction. ncasi.org

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone of analyzing complex mixtures of organic compounds. Both gas and liquid chromatography are employed for the separation of this compound from other related compounds.

Gas Chromatography (GC) Applications with Various Detection Systems

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of this compound, GC is typically coupled with a sensitive detector.

GC with Mass Spectrometry (GC-MS): This is the most definitive method for the identification and quantification of this compound. nih.govpjoes.comncasi.org The gas chromatograph separates the acetylated derivatives of the chlorinated phenolics, which are then detected by the mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information, allowing for unambiguous identification and precise measurement. ncasi.org Modern triple quadrupole GC-MS systems offer high sensitivity and selectivity, enabling detection at very low concentrations. thermofisher.com

GC with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds, making it suitable for the analysis of chlorinated phenolics like this compound. researchgate.net While GC-ECD offers excellent sensitivity, it is less specific than MS and may be prone to interferences from other co-eluting halogenated compounds. researchgate.net

A typical GC method for chlorophenolics involves a capillary column, such as a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm), with a run time of around 25 minutes. thermofisher.com

Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are alternative separation techniques that are particularly useful for less volatile or thermally labile compounds. While GC is more common for this compound after derivatization, LC methods can also be employed. For instance, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be used for the analysis of related compounds like 3,4,5-trichloroaniline. sielc.com Such methods are scalable and can be adapted for the analysis of this compound. sielc.com

Mass Spectrometry (MS) for Definitive Detection and Identification

Mass spectrometry is an indispensable tool for the unequivocal identification of this compound. When coupled with a chromatographic separation technique, MS provides a two-dimensional confirmation of the analyte's identity based on both its retention time and its unique mass spectrum.

In GC-MS analysis, the acetylated derivative of this compound will produce a characteristic mass spectrum with specific fragment ions. By monitoring these specific ions (Selected Ion Monitoring or SIM mode), the sensitivity and selectivity of the analysis can be significantly enhanced. Triple quadrupole mass spectrometers operating in Selected Reaction Monitoring (SRM) mode provide even greater specificity by monitoring a specific fragmentation of a selected precursor ion. thermofisher.com

For LC-MS, electrospray ionization (ESI) is a common ionization technique. In the negative ion mode, the deprotonated molecule [M-H]⁻ of this compound can be detected. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information for definitive identification. nih.gov

The table below summarizes some of the analytical methods used for the determination of chlorinated phenolics, including this compound.

| Technique | Extraction/Derivatization | Separation | Detection | Key Findings/Application | Reference |

| GC-MS | In situ acetylation, extraction | Capillary GC | Mass Spectrometry | Determination of chlorinated phenolics in water for pulp and paper industry monitoring. | ncasi.org |

| GC-MS/MS | Liquid-liquid extraction, acetylation | TRACE 1610 GC with TraceGOLD™ TG-Dioxin column | TSQ 9610 Triple Quadrupole MS | Trace analysis of chlorophenolics in water with low detection limits. | thermofisher.com |

| GC-MS | Solid-phase extraction (C18), elution with methylene chloride | Capillary GC | Mass Spectrometry | Analysis of chlorophenols in river water. | nih.gov |

| GC-ECD/MS | Solid-phase extraction (C18), acetylation | Capillary GC | Electron Capture Detector and Mass Selective Detector | Comparison of SPE and LLE for analysis of chlorinated phenolics in pulp mill effluent. | researchgate.net |

| GC-MS | Solid-phase extraction (C18), acetylation | HP 5890 GC with HP 5 column | HP 5972 Mass Spectrometer | Determination of chlorophenols in drinking water. | pjoes.com |

Electron Ionization (EI) and Chemical Ionization (CI) Modes in GC-MS

Electron Ionization (EI) is a widely used, robust ionization technique in GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. ms-textbook.com This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for compound identification. epa.gov For chlorinated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectrum. While EI is excellent for structural elucidation, the extensive fragmentation can sometimes lead to a low abundance or absence of the molecular ion, which can be a challenge for determining the molecular weight of an unknown compound.

Chemical Ionization (CI) offers a softer ionization method compared to EI, often resulting in a more abundant molecular ion or, more commonly, a protonated molecule ([M+H]⁺). ms-textbook.comtaylorfrancis.com In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a higher pressure than the analyte. ms-textbook.com The reagent gas is first ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions. These reagent ions, in turn, react with the analyte molecules through processes like proton transfer, leading to the formation of quasi-molecular ions with less fragmentation. ms-textbook.com This makes CI particularly useful for confirming the molecular weight of this compound and other analytes, especially when the molecular ion is weak or absent in the EI spectrum. The choice between EI and CI often depends on the analytical goal: EI for structural confirmation through fragmentation patterns and library matching, and CI for clear molecular weight determination. ms-textbook.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Enhanced Selectivity

Tandem mass spectrometry, or MS/MS, significantly enhances the selectivity and sensitivity of the analysis of this compound, especially in complex matrices like industrial effluents or biological samples. scispace.comthermofisher.comunl.pt This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion or a characteristic fragment ion of this compound) is selected. This isolated precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. unl.pt The resulting product ions are then analyzed in the second stage of mass spectrometry.

The use of selected reaction monitoring (SRM) in GC-MS/MS, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and reduces chemical noise, leading to lower detection limits. thermofisher.comnih.gov For instance, a method for analyzing a range of chlorophenolic compounds, including trichlorosyringol, using GC-MS/MS with an advanced electron ionization (AEI) source demonstrated method detection limits below 1 ng/L in water samples. thermofisher.com This high level of sensitivity and specificity is crucial for trace-level analysis required in environmental monitoring. thermofisher.comunl.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of this compound and distinguishing it from other co-eluting compounds that may have the same nominal mass.

For example, while the nominal mass of 3,4,5-trichlorophenol (B165643) is 196 u, its exact mass is 195.9249478 u. massbank.eu HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure this mass with high accuracy, allowing for the unambiguous confirmation of the elemental formula C₆H₃Cl₃O. massbank.eunih.gov This is particularly valuable when analyzing environmental samples where a multitude of compounds can be present, and isobaric interferences are common.

Advanced Spectroscopic Methods for Structural Characterization of Environmental Isolates

Beyond mass spectrometry, other spectroscopic techniques are indispensable for the complete structural characterization of this compound, especially when isolated from environmental sources or synthesized in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. aocs.org Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 3,4,5-trichlorophenol, a related compound, the protons on the aromatic ring would give signals whose chemical shifts and coupling patterns would be indicative of their positions relative to the hydroxyl and chloro substituents. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show a signal for the phenolic proton, and signals for the methoxy (B1213986) group protons. The single aromatic proton would appear as a singlet.

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached chlorine, hydroxyl, and methoxy groups. aocs.orgresearchgate.net The signals for the methoxy carbons would also be present in a distinct region of the spectrum. The number of signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. The combination of ¹H and ¹³C NMR data allows for the unambiguous determination of the substitution pattern on the syringol ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0-7.5 | - |

| Methoxy-H | 3.8-4.0 | - |

| Phenolic-OH | 5.0-6.0 | - |

| C-OH | - | 145-150 |

| C-OCH₃ | - | 140-145 |

| C-Cl | - | 120-130 |

| C-H | - | 110-115 |

| Methoxy-C | - | 55-60 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. researchgate.netutdallas.edu

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically a broad band around 3200-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy groups (around 2850-3100 cm⁻¹), C-O stretches of the phenol (B47542) and methoxy groups (in the 1000-1300 cm⁻¹ region), and C-Cl stretches (typically below 800 cm⁻¹). utdallas.edulibretexts.org The pattern of C-C stretching vibrations in the aromatic ring (around 1400-1600 cm⁻¹) can also provide information about the substitution pattern.

Raman spectroscopy can also be used to identify functional groups. researchgate.netpopeyebio.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational characteristics of this compound, aiding in its identification and structural confirmation. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3500 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Methoxy C-H | Stretch | 2850-2970 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-O | Stretch (phenol, ether) | 1000-1300 |

| C-Cl | Stretch | < 800 |

Note: These are general ranges and the exact positions can vary.

Ecological and Ecotoxicological Implications of 3,4,5 Trichlorosyringol

Ecotoxicity Assessments on Aquatic Organisms

Chlorinated phenolic compounds are recognized for their potential to cause adverse effects in aquatic ecosystems. Their toxicity generally increases with the degree of chlorination.

Impact on Fish Physiology, Growth, and Reproductive Success

Studies on related chlorinated compounds have demonstrated significant impacts on fish. For instance, exposure to pulp and paper mill effluents, which can contain a variety of chlorinated phenolics, has been linked to reproductive dysfunction in fish. nih.govenv.go.jpnih.gov These effects include altered gonad size, reduced production of reproductive steroids, and changes in secondary sex characteristics. nih.govenv.go.jp

While specific data for 3,4,5-trichlorosyringol is not available, research on other trichlorophenols provides insight into potential effects. For example, 2,4,6-trichlorophenol (B30397) has been shown to cause haematological changes and inhibit protein synthesis in the air-breathing catfish Clarias batrachus. It is also known to bioaccumulate in fish. nih.gov Similarly, 2,4,5-trichlorophenol (B144370) has been found to be toxic to several fish species, with lethal concentrations varying depending on the species and exposure duration. epa.gov The compound 3,4,5-trichloroguaiacol (B1221916), which is structurally related to this compound, has been detected in prickly sculpins, indicating its potential for bioaccumulation in aquatic organisms. researchgate.net

Table 1: Acute Toxicity of Selected Trichlorophenols to Fish

| Chemical | Species | Exposure Duration | LC50 (mg/L) | Reference |

| 2,4,5-Trichlorophenol | Goldfish (Carassius auratus) | 24 hours | 1.7 | epa.gov |

| 2,4,5-Trichlorophenol | Guppy (Poecilia reticulata) | 24 hours | 0.533 | epa.gov |

| 2,4,5-Trichlorophenol | Brown trout (Salmo trutta) | 24 hours | 0.9 | epa.gov |

LC50: The concentration of a chemical which kills 50% of a test population.

Effects on Aquatic Invertebrate Communities (e.g., Daphnia, Leeches)

Aquatic invertebrates are crucial components of freshwater ecosystems, and their sensitivity to pollutants can serve as an important indicator of environmental health. The water flea, Daphnia magna, is a standard model organism for ecotoxicological testing. nih.gov

While direct studies on the effects of this compound on aquatic invertebrates are lacking, research on other trichlorophenols indicates a potential for toxicity. For instance, a study on the combined toxicity of 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol (B1679276) to Daphnia magna revealed that the toxicity generally increases with the degree of chlorination. rsc.org The median effective concentration (EC50) for these compounds, which is the concentration that causes an effect in 50% of the test population (in this case, immobilization), demonstrates their potential to harm aquatic invertebrate communities. rsc.org

Table 2: Acute Toxicity of Selected Chlorophenols to Daphnia magna

| Chemical | Exposure Duration | EC50 (mg/L) | Reference |

| 2,4,6-Trichlorophenol | 48 hours | > 2,4-DCP | rsc.org |

| 2,4-Dichlorophenol | 48 hours | < PCP | rsc.org |

| Pentachlorophenol (PCP) | 48 hours | Highest toxicity | rsc.org |

EC50: The concentration of a chemical that causes a specific effect in 50% of the test organisms.

Algal Growth Inhibition and Photosynthetic Efficiency Assessments

Algae form the base of many aquatic food webs, and any substance that inhibits their growth or photosynthetic capabilities can have cascading effects throughout the ecosystem. Various chemicals, including phenols, have been shown to inhibit algal growth. nih.gov

Ecotoxicity Assessments on Terrestrial Ecosystems

The impact of chemical contaminants is not limited to aquatic environments. Terrestrial ecosystems, including plants and soil microorganisms, can also be adversely affected.

Phytotoxicity to Terrestrial Plant Species

Information regarding the phytotoxicity of this compound to terrestrial plants is scarce. However, the broader class of chlorinated phenols has been studied for its effects on plants. The uptake and phytotoxicity of these compounds can be influenced by factors such as the degree of chlorination and the specific plant species. Chlorine can accumulate in plant biomass, and rapidly growing plants can take up significant amounts of chloride from the soil. nih.gov The presence of chlorinated compounds in the soil can potentially lead to adverse effects on plant growth and development.

Impact on Soil Microbial Communities and Enzyme Activities

While direct evidence of the impact of this compound on soil microbes is not available, studies on other chlorinated phenols suggest a potential for disruption. For example, 2,4,5-trichlorophenol has been detected in the soil of wood-preserving facilities. The degradation of such compounds in soil is dependent on the microbial community present. Some soil microbiota have been shown to degrade high levels of 2,4,6-trichlorophenol, although high concentrations can lead to a decrease in microbial richness. The application of certain herbicides has also been shown to alter soil microbial communities and their enzymatic activities. Given that this compound is a chlorinated organic compound, its presence in soil could similarly influence microbial populations and their functions.

Effects on Soil Invertebrate Populations

The direct effects of this compound on soil invertebrate populations have not been extensively documented in dedicated studies. However, the ecotoxicological impact can be inferred from research on related chlorinated phenols and the complex mixtures in which this compound is found, such as pulp and paper mill effluents.

Research into the toxicity of contaminants to soil and litter invertebrates is crucial for establishing protective benchmarks for soil health ornl.gov. While specific data for this compound is scarce, studies on other trichlorophenols provide insight into potential effects. For instance, the acute toxicity of the isomeric compound 2,4,5-trichlorophenol (2,4,5-TCP) has been evaluated for several freshwater invertebrate species, which can serve as surrogates for soil organisms in ecotoxicological assessments wisconsin.edu. In these tests, various invertebrates, including annelids and arthropods, demonstrated sensitivity to 2,4,5-TCP, a compound also found in industrial effluents wisconsin.edu.

Pulp and paper mill effluents, known to contain chlorinated phenolic compounds like this compound, have demonstrated toxicity to aquatic invertebrates, with effects varying based on effluent concentration and water temperature alberta.caepa.gov. The toxicity of these effluents to organisms other than fish is not as well-documented, but available data show that concentrations as low as two percent can be acutely toxic epa.gov. This suggests that soil invertebrates in ecosystems receiving such effluents could experience significant adverse effects. The lack of specific studies on this compound highlights a knowledge gap in understanding its direct risk to soil fauna.

Mechanism of Action at the Cellular and Subcellular Level in Non-Human Organisms

Induction of Oxidative Stress and Associated Biomarkers

This compound, like other chlorinated phenolic compounds, is believed to exert toxicity through the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense system is disrupted, leading to cellular damage.

Studies on the related compound 2,4,5-trichlorophenol have shown that it can provoke the formation of free radicals, leading to oxidative stress in plants researchgate.netpjoes.com. Exposure to 2,4,5-TCP resulted in increased levels of hydrogen peroxide and elevated activity of key antioxidant enzymes such as catalase, guaiacol (B22219) peroxidase, and glutathione (B108866) S-transferase in the leaves of reed canary grass (Phalaris arundinacea) researchgate.netpjoes.com. This enzymatic response is a clear indication of the plant's attempt to mitigate oxidative damage. It has also been demonstrated that 2,4,5-TCP can induce oxidative damage to lipids and proteins in animal cells pjoes.com.

Similarly, the parent compound, syringol, has been found to induce dose-dependent cytotoxicity and activate apoptosis in zebrafish larvae, effects that are closely linked to oxidative stress nih.gov. Fish exposed to pulp and paper mill effluents, which contain a mixture of chlorinated compounds including syringols and guaiacols, exhibit a range of biochemical alterations indicative of oxidative stress researchgate.netresearchgate.netnih.gov. Key biomarkers used to assess this condition in fish include the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as levels of malondialdehyde (MDA), a product of lipid peroxidation nih.govnih.gov. The disruption of these biomarkers signifies cellular damage and is a common mechanistic pathway for the toxicity of phenolic pollutants nih.govnih.gov.

Table 1: Common Biomarkers of Oxidative Stress in Organisms Exposed to Phenolic Compounds

| Biomarker Category | Specific Biomarker | Biological Response |

|---|---|---|

| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals. |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | |

| Glutathione S-Transferase (GST) | Detoxifies xenobiotics by conjugation with glutathione. | |

| Non-Enzymatic Antioxidants | Reduced Glutathione (GSH) | Scavenges free radicals and is a cofactor for enzymes. |

| Damage Products | Malondialdehyde (MDA) | An end product of lipid peroxidation, indicating cell membrane damage. |

| Protein Carbonyls | Indicates oxidative damage to proteins. |

This table provides an interactive overview of common biomarkers used to measure oxidative stress.

Endocrine Disrupting Properties in Wildlife (e.g., fish, amphibians, birds)

Chemicals that interfere with the endocrine (hormone) system are known as endocrine-disrupting chemicals (EDCs). They can mimic, block, or otherwise interfere with the body's natural hormones, leading to adverse effects on development, reproduction, and other critical functions in wildlife nih.govnih.gov. Pulp and paper mill effluents are recognized sources of EDCs that impact aquatic ecosystems bepls.combiochemjournal.com.

While direct evidence for this compound as an EDC is limited, its presence in these effluents suggests it may contribute to the observed endocrine-disrupting effects in exposed wildlife. Studies on fish populations downstream from pulp mills have documented a variety of reproductive disturbances. These include altered sex steroid hormone levels, skewed sex ratios, delayed sexual maturation, and the imposition of male fish, where males develop female characteristics such as the production of the egg-yolk protein vitellogenin biochemjournal.comresearchgate.net. For example, female mosquitofish (Gambusia holbrooki) exposed to bleached kraft mill effluent have shown masculinizing effects (androgenic responses) biochemjournal.com. These effects are consistent with the actions of EDCs that interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction in vertebrates nih.govresearchgate.net.

Genotoxicity and Mutagenicity in Environmental Bioassays

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Various environmental bioassays are employed to screen chemicals for these harmful properties.

Table 2: Genotoxicity Assays Used for Environmental Contaminants

| Assay Type | Model Organism/System | Endpoint Measured |

|---|---|---|

| Bacterial Reverse Mutation Assay | Salmonella typhimurium, Escherichia coli | Gene mutations (reversions) |

| In Vitro Cytogenetics | Chinese Hamster Ovary (CHO) cells | Chromosomal aberrations, Sister chromatid exchange (SCE) |

| Plant-Based Assay | Allium cepa (Onion) root tip cells | Chromosomal aberrations, Mitotic index, Micronuclei |

| In Vivo Vertebrate Assay | Fish erythrocytes | Micronucleus formation, Nuclear abnormalities |

This interactive table summarizes common bioassays for assessing the genotoxicity of chemicals.

Structure-Activity Relationships (SARs) for Ecotoxicity

Influence of Chlorination Pattern on Biological Activity and Toxicity

Structure-Activity Relationships (SARs) are used in toxicology to predict the activity and toxicity of a chemical based on its molecular structure. For chlorinated phenolic compounds like this compound, the number and position of chlorine atoms on the aromatic ring are critical determinants of its biological activity and toxicity.

Generally, for phenolic compounds, increasing the degree of chlorination increases the compound's lipophilicity (affinity for fats) and, often, its toxicity and persistence in the environment. Lipophilicity is a key factor in a chemical's ability to cross biological membranes and bioaccumulate in organisms. The position of the chlorine atoms also plays a significant role. For example, studies on other classes of aromatic compounds have shown that the substitution pattern dramatically influences toxicity nih.gov. Chlorine atoms in different positions can alter the electronic properties of the molecule, its ability to be metabolized, and its interaction with biological targets like enzymes and receptors.

In the case of chlorophenols, it has been noted that different isomers can have varying toxicological profiles nih.gov. The specific arrangement of three chlorine atoms on the syringol structure (a 2,6-dimethoxyphenol) in this compound influences its steric and electronic properties. This specific pattern, with chlorine atoms flanking the hydroxyl group and at the para-position, dictates how the molecule interacts with cellular components. While specific SAR studies for chlorinated syringols are not abundant, research on other chlorinated aromatics suggests that such a substitution pattern can enhance toxicity by increasing resistance to degradation and promoting mechanisms like the uncoupling of oxidative phosphorylation nih.govnih.gov. The presence of the two methoxy (B1213986) groups on the syringol backbone, in addition to the chlorine atoms, further modifies the molecule's properties compared to simpler chlorophenols, likely affecting its environmental fate and toxicological impact.

Comparative Ecotoxicity with Related Chlorinated Phenolic Compounds

The ecotoxicity of this compound is best understood in the context of other chlorinated phenolic compounds with which it is often found, particularly in effluents from pulp and paper mills that use chlorine bleaching. publications.gc.caripublication.com These related compounds include other chlorinated syringols, as well as chlorinated phenols, guaiacols, and catechols. The toxicity of these compounds to aquatic life is a significant environmental concern. nih.govnih.gov

A general trend observed among chlorinated phenols is that their toxicity tends to increase with the number of chlorine substituents on the phenol (B47542) ring. oup.comresearchgate.net This is also assumed to be the case for other related chlorinated phenolics. oup.com For instance, the U.S. Environmental Protection Agency (EPA) has noted that for chlorinated phenols, acute toxicity in freshwater organisms can occur at concentrations from as low as 30 µg/l for 4-chloro-3-methylphenol (B1668792) to over 500,000 µg/l for other compounds. researchgate.net Similarly, in saltwater environments, acute toxicity increases with chlorination, with values as low as 440 µg/l for 2,3,5,6-tetrachlorophenol. researchgate.net

The methoxy groups in syringols and guaiacols, which differentiate them from phenols, also influence their toxicological properties. For instance, non-chlorinated syringol has been shown to induce cytotoxicity and teratogenicity in zebrafish embryos, suggesting its potential as an environmental toxicant. nih.gov Similarly, guaiacol and its derivatives can cause a range of adverse effects. scbt.com The addition of chlorine atoms to these molecules is expected to modify their toxicity.

Comparative studies have been undertaken to establish toxicity equivalency factors (TEFs) for various chlorinated phenolic compounds found in pulp mill effluents. These TEFs relate the toxicity of a compound to that of a reference compound, often pentachlorophenol. oup.com One study proposed TEF values for monochloro-, dichloro-, trichloro-, and tetrachloro-substituted phenolic compounds as 0.04, 0.1, 0.2, and 0.5, respectively, relative to pentachlorophenol (TEF = 1.0). oup.com This approach helps in assessing the combined toxicological risk of complex mixtures of these pollutants. oup.com

Research has also indicated that the transformation products of these compounds can be of equal or greater toxicological concern. For example, some studies suggest that chlorocatechols can cause more severe DNA damage compared to chlorophenols and chloroguaiacols. nih.gov The metabolism of chlorinated guaiacols by bacteria can lead to the formation of persistent chlorocatechols. nih.gov

The following table provides a summary of acute toxicity data for some phenolic compounds related to this compound, illustrating the range of their effects on aquatic organisms.

| Compound | Species | Endpoint | Concentration (mg/L) |

| 2,3,4,5-Tetrachlorophenol (B165442) | Fathead minnow (Pimephales promelas) | LC50 | 0.496 |

| 2,3,4,5-Tetrachlorophenol | Rainbow trout (Oncorhynchus mykiss) | LC50 | 0.304 |

| Syringol | Zebrafish (Danio rerio) | EC50 (predicted) | 63.8 |

Data sourced from references nih.gov. LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of the test population.

Environmental Remediation and Mitigation Strategies for 3,4,5 Trichlorosyringol

Advanced Oxidation Processes (AOPs) for Degradation in Aqueous Systems

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. medcraveonline.comupc.edu These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including 3,4,5-trichlorosyringol, ideally mineralizing them into carbon dioxide and water. upc.edumdpi.com A comparative study on the degradation of organic content in a bleaching kraft mill effluent, which contained chlorinated compounds like trichlorosyringol, evaluated several AOPs. upc.edu

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under acidic conditions to produce powerful hydroxyl radicals. medcraveonline.comnih.gov This method has been recognized for its efficiency in oxidizing chlorinated phenolic compounds. researchgate.net The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of radical generation and pollutant degradation. bioline.org.brpjoes.com

In the context of treating complex industrial effluents, such as those from pulp mills containing this compound, both Fenton and photo-Fenton reactions have been applied. upc.edu Studies on similar chlorinated phenols, like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), have shown that the photo-Fenton process is highly effective, with optimal degradation occurring at an acidic pH of around 3. researchgate.net The efficiency of these processes is dependent on factors such as the concentration of iron and hydrogen peroxide, pH, and reaction time. nih.gov For instance, research on the degradation of trichloroethylene (B50587) (TCE) using a Fenton-like reaction with pyrite (B73398) showed that the degradation kinetics were significantly influenced by the concentrations of pyrite and H₂O₂, as well as the initial pH of the suspension. scispace.com

Ozonation (O₃) is another powerful AOP that can degrade organic pollutants through direct reaction or by decomposing into hydroxyl radicals, a process that is enhanced under alkaline conditions. medcraveonline.commdpi.com Combining ozonation with UV radiation (O₃/UV) significantly increases the production of hydroxyl radicals, leading to more efficient degradation of persistent compounds. mdpi.comnih.gov

Direct UV photolysis can also break down chlorinated phenols, with the degradation rate being influenced by the wavelength of the UV light and the chemical structure of the pollutant. nih.gov In a study assessing various AOPs for treating pulp mill bleaching effluent, UV-assisted ozonation was among the methods tested. upc.edu The combination of UV and ozone is known to be effective for the degradation of organochlorines. nih.gov However, the efficacy of these processes can be influenced by the water matrix; for example, the presence of salt ions in seawater has been shown to reduce the degradation performance of both photocatalysis and ozonation. polyu.edu.hk

Heterogeneous photocatalysis, most commonly employing semiconductor materials like titanium dioxide (TiO₂), is a promising AOP for environmental remediation. mdpi.com When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade pollutants. nih.govnih.gov The efficiency of TiO₂ photocatalysis is notable, though it is primarily activated by UV light, which constitutes only a small fraction of the solar spectrum. mdpi.com

The application of TiO₂-assisted photocatalysis (TiO₂/UV) has been evaluated for the treatment of pulp mill effluents containing this compound. upc.edu Research has focused on enhancing the efficiency of these photocatalysts by modifying their structure or doping them with other elements to make them active under visible light. mdpi.comfrontiersin.org The stability and reusability of the photocatalyst are also critical factors for practical application, with studies showing that embedding TiO₂ in polymer matrices can facilitate its recovery and reuse over multiple cycles with high efficiency. mdpi.com

| Treatment Process | TOC Removal (%) | COD Removal (%) | Color Removal (%) |

| UV Photolysis | 10 | 15 | 45 |

| TiO₂/UV | 35 | 40 | 70 |

| Fenton | 60 | 65 | 90 |

| Photo-Fenton | 75 | 80 | 98 |

| O₃/UV | 85 | 90 | 99 |

| Data sourced from a study by Pérez et al. (2001) upc.edu |

Biological Treatment Technologies for Effluent and Contaminated Site Remediation

Biological treatment offers a cost-effective and environmentally sustainable alternative to chemical methods for remediating contaminated sites. nih.gov These technologies harness the metabolic processes of microorganisms and plants to break down or stabilize pollutants like this compound.

Bioremediation relies on microorganisms, primarily bacteria and fungi, to degrade hazardous substances. nih.gov This process can be enhanced through two main strategies: biostimulation and bioaugmentation. Biostimulation involves modifying the environment (e.g., by adding nutrients and oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. nih.govresearchgate.net Bioaugmentation involves introducing specific, pre-selected microbial strains or consortia with known degradative capabilities to the contaminated site. bioline.org.brnih.gov

White-rot fungi, such as Trametes versicolor, have shown significant potential for degrading a wide range of recalcitrant pollutants, including chlorinated phenolic compounds found in pulp and paper mill effluents. researchgate.netresearchgate.net These fungi produce powerful extracellular enzymes like laccases and peroxidases that can initiate the breakdown of complex organic molecules. researchgate.net While some studies have shown that certain chlorinated phenols are resistant to degradation by specific fungi under certain conditions scispace.com, the broad enzymatic machinery of white-rot fungi makes them a promising avenue for the bioremediation of this compound. For example, Trametes versicolor has demonstrated the ability to degrade hydrophobic pesticides and trichloroethylene (TCE) effectively. nih.govnih.gov

Activated sludge systems, a common form of biological wastewater treatment, also play a role in reducing the pollutant load from pulp and paper mills. mecc.edu These systems utilize a diverse community of microorganisms to break down organic matter and have been shown to remove a significant percentage of BOD and COD from industrial effluents. nih.goviieta.org

Table 2: Degradation Capabilities of Trametes versicolor on Various Pollutants This table illustrates the potential of white-rot fungi for bioremediation by showing degradation efficiencies for various organic pollutants.

| Pollutant | Organism | Degradation Efficiency (%) | Duration |

| Chlorpyrifos | Trametes versicolor | 94.7 | - |

| Dicofol | Trametes versicolor | 87.9 | - |

| Cypermethrin | Trametes versicolor | 93.1 | - |

| Trichloroethylene (TCE) | Trametes versicolor | 81.1 | 7 days |

| Data sourced from studies by Zuo et al. (2020) nih.gov and Gao et al. (2024) nih.gov |

Phytoremediation is a technology that uses plants to clean up contaminants from soil, water, and air. pjoes.comwaterandwastewater.com Different phytoremediation techniques exist, including phytoextraction (accumulating contaminants in harvestable plant tissues), phytodegradation (breaking down contaminants within the plant), and phytostimulation (enhancing microbial degradation in the root zone, or rhizosphere). igminresearch.comnih.gov

Table 3: Phycoremediation Efficiency of Microalgae on Pulp and Paper Mill Effluent This table shows the reduction of various parameters in pulp and paper mill effluent using two different microalgae species over a 12-day period.

| Parameter | Planktochlorella nurekis Reduction (%) | Chlamydomonas reinhardtii Reduction (%) |

| Nitrate | 96 | 86 |

| Phosphate | 100 | 88 |

| COD | 92 | 93 |

| Chromium (Cr) | 100 | 100 |

| Cobalt (Co) | 97 | 46 |

| Nickel (Ni) | 77 | 44 |

| Copper (Cu) | 71 | 49 |

| Zinc (Zn) | 72 | 68 |

| Arsenic (As) | 98 | 57 |

| Cadmium (Cd) | 88 | 86 |

| Data sourced from a study by Sylas et al. (2020) researchgate.net |

Physical and Chemical Adsorption and Filtration Methods for Removal

Physical and chemical methods are crucial for the removal of persistent organic pollutants like this compound from industrial effluents. These methods primarily involve adsorption, which binds the compound to a solid matrix, and filtration, which physically separates it from the water.

Activated Carbon Adsorption for Effluent Treatment

Activated carbon is a highly effective adsorbent for removing chlorophenols, including this compound, from water. nih.gov Its large surface area and porous structure provide numerous sites for organic molecules to attach. Both powdered activated carbon (PAC) and granular activated carbon (GAC) are utilized in wastewater treatment. jchemlett.com

The effectiveness of activated carbon adsorption depends on several factors, including the properties of the activated carbon, the characteristics of the wastewater, and the operational conditions. mdpi.com Studies have shown that the adsorption capacity of activated carbon for chlorinated phenols can be influenced by the raw material used for its production (e.g., coal, sawdust) and the presence of other organic matter in the effluent, which can compete for adsorption sites. nih.gov For instance, the presence of dissolved organic matter with a molecular weight greater than 50 kDa and biofilms on the PAC surface can decrease its adsorption capacity for dichlorophenols. nih.gov

The adsorption process is also affected by pH. A lower pH generally enhances the adsorption of organic acids, while a higher pH is better for organic bases. pageplace.de For phenolic compounds like this compound, neutral or lower pH conditions are typically more favorable for adsorption. pageplace.de

Research has demonstrated that activated carbon can effectively remove a range of chlorinated organic compounds from aqueous solutions. nih.govresearchgate.net The efficiency of removal can be very high, with some studies reporting over 95% removal for various chlorophenols. opensciencepublications.com The table below summarizes the adsorption capacities of different activated carbons for various chlorinated organic compounds, illustrating the general effectiveness of this method.

Table 1: Adsorption Capacities of Activated Carbon for Various Chlorinated Compounds

| Compound | Activated Carbon Type | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Tetrachloroethylene (PCE) | Biochar (Date Palm Seed) | 85.97 | mdpi.com |

| Trichloroethylene (TCE) | Biochar (Date Palm Seed) | 86.68 | mdpi.com |

| Tetrachloroethylene (PCE) | Commercial Activated Carbon | 44.74 | mdpi.com |

This table is for illustrative purposes and includes various chlorinated compounds to demonstrate the utility of activated carbon. Specific data for this compound was not available in the search results.

Membrane Filtration Techniques for Water Purification

Membrane filtration is another key technology for removing organic pollutants from water. saltworkstech.com This process uses a semi-permeable membrane to separate contaminants from the water based on size, charge, and other physical properties. Different types of membrane filtration, such as reverse osmosis (RO), can be effective in treating wastewaters containing phenolic compounds. saltworkstech.com

Reverse osmosis membranes are particularly effective for treating water with high concentrations of phenols that may not be suitable for biological treatment. saltworkstech.com However, the performance of RO membranes can be dependent on the pH of the water, and there is a risk of membrane fouling. saltworkstech.com Therefore, a polishing step may be necessary to meet strict discharge limits. saltworkstech.com

Pervaporation is another membrane-based technique that separates compounds based on their selective permeation through a membrane, driven by a vapor pressure difference. saltworkstech.com This method can be used to remove volatile organic compounds, including some smaller phenol (B47542) molecules, from wastewater. saltworkstech.com

While specific studies on the removal of this compound using membrane filtration were not found in the provided search results, the general applicability of these techniques to phenolic compounds suggests their potential for treating effluents containing this specific compound.

Source Reduction and Prevention Strategies in Industrial Contexts

A primary source of this compound is the pulp and paper industry, where it is formed during the chemical bleaching of pulp with chlorine-based chemicals. canada.ca Therefore, source reduction and prevention strategies in this industry are critical to minimizing its environmental release.

Key strategies include:

Modification of the Bleaching Process: A significant reduction in the formation of chlorinated organic compounds can be achieved by substituting chlorine gas with chlorine dioxide in the initial bleaching stages. canada.ca This change in chemical usage directly impacts the types and quantities of byproducts generated.

Adoption of Chlorine-Free Bleaching Technologies: The most effective way to prevent the formation of this compound and other chlorinated phenolics is to eliminate the use of chlorine-based bleaching agents altogether. Technologies such as oxygen delignification, ozone bleaching, and hydrogen peroxide brightening are effective alternatives. canada.ca

Process Optimization: Careful control of pulping and bleaching conditions, such as temperature, pH, and chemical dosage, can help to minimize the formation of undesirable byproducts.